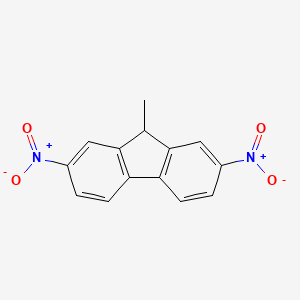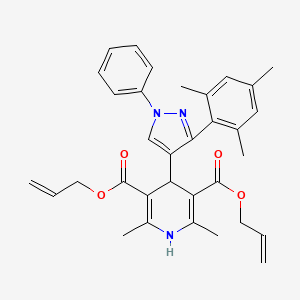
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinedione core with a pyridyl-ethyl substituent, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione typically involves the reaction of phthalic anhydride with 2-(2-pyridyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst like N,N-dimethylbenzylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The pyridyl-ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione involves its interaction with specific molecular targets and pathways. The pyridyl-ethyl group can bind to active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-1,5-benzodiazepine: Shares a similar dihydro structure but with a benzodiazepine core.
2,2-Dimethyl-2,3-dihydro-7-benzo[b]furanol: Features a dihydrobenzofuran core and exhibits antimicrobial activity.
Uniqueness
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is unique due to its specific combination of a phthalazinedione core and a pyridyl-ethyl substituent. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
4336-02-1 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-(2-pyridin-2-ylethyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-12-6-1-2-7-13(12)15(20)18(17-14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H,17,19) |
InChI-Schlüssel |
SZCUIKPBXBGBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967218.png)


![8-[benzyl(methyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967230.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)

![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)
![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)
![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)

